molecular formula C10H7F2N3 B7941085 6-(2,5-Difluorophenyl)pyrazin-2-amine

6-(2,5-Difluorophenyl)pyrazin-2-amine

Cat. No.: B7941085
M. Wt: 207.18 g/mol
InChI Key: OTDYCYZPRHCNQA-UHFFFAOYSA-N
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Description

The compound belongs to the pyrazin-2-amine class, characterized by a pyrazine ring with an amino group at position 2 and a substituted phenyl group at position 4. The 2,5-difluorophenyl substituent introduces electron-withdrawing fluorine atoms, which influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

6-(2,5-difluorophenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3/c11-6-1-2-8(12)7(3-6)9-4-14-5-10(13)15-9/h1-5H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDYCYZPRHCNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CC(=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2,5-Difluorophenyl)pyrazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and pyrazine-2-carboxylic acid.

    Coupling Reaction: The 2,5-difluoroaniline undergoes a coupling reaction with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The intermediate product is then cyclized under acidic conditions to form the desired 6-(2,5-Difluorophenyl)pyrazin-2-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(2,5-Difluorophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Scientific Research Applications

Mitochondrial Uncoupling and Nonalcoholic Steatohepatitis (NASH)

Recent studies have identified small molecule mitochondrial uncouplers as promising candidates for treating nonalcoholic steatohepatitis (NASH). 6-(2,5-Difluorophenyl)pyrazin-2-amine has been evaluated for its ability to enhance cellular metabolism by promoting proton leak across the mitochondrial membrane, thus increasing oxygen consumption rates (OCR) in various cell lines.

Case Study: Efficacy in NASH Models

  • Compound: 6-(2,5-Difluorophenyl)pyrazin-2-amine derivatives were tested for their efficacy in reducing liver triglyceride levels.
  • Findings: In a streptozotocin-induced mouse model of NASH, compounds demonstrated significant reductions in liver triglycerides and improvements in liver function markers such as alanine aminotransferase (ALT) and fibrosis scores. Notably, one derivative showed an EC50 of 190 nM, indicating potent activity in enhancing OCR compared to BAM15, a known mitochondrial uncoupler .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the pharmacological properties of pyrazine derivatives. The introduction of various substituents on the pyrazine core has led to the identification of compounds with enhanced potency and selectivity.

Key Insights from SAR Studies

  • Substituent Effects: Electron-withdrawing groups on the aniline moiety improved the uncoupling activity. For instance, unsymmetrical derivatives with fluorinated anilines exhibited superior performance compared to their symmetrical counterparts .
  • Potency Variations: The activity was significantly affected by the position and nature of substituents. Compounds with meta-fluoroaniline showed the highest OCR activity, while alkyl substitutions were generally less effective .

Potential Anticancer Applications

Beyond metabolic disorders, compounds related to 6-(2,5-Difluorophenyl)pyrazin-2-amine are being explored for their anticancer properties. The modulation of mitochondrial function may also impact cancer cell metabolism and proliferation.

Research Findings

  • Mechanisms of Action: Mitochondrial uncouplers can induce apoptosis in cancer cells by disrupting energy homeostasis. This mechanism is being investigated for various cancer types, suggesting that derivatives of 6-(2,5-Difluorophenyl)pyrazin-2-amine could serve as novel anticancer agents .
  • In Vitro Studies: Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against several cancer cell lines, warranting further investigation into their therapeutic potential .

Summary Table of Applications

Application AreaCompound ActivityKey Findings
Mitochondrial UncouplingEnhances OCR; reduces liver triglyceridesEffective in NASH models; EC50 = 190 nM
Anticancer PropertiesInduces apoptosis; disrupts energy metabolismCytotoxic effects observed in multiple cancer lines
Structure-Activity RelationshipsImproved potency with specific substitutionsUnsymmetrical anilines preferred over symmetrical

Mechanism of Action

The mechanism of action of 6-(2,5-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues: Fluorophenyl Substitutions

6-(3,4-Difluorophenyl)pyrazin-2-amine
  • Molecular Formula : C₁₀H₇F₂N₃
  • Molecular Weight : 207.18 g/mol
  • Key Differences: The fluorine atoms are positioned at the 3,4-positions of the phenyl ring instead of 2,3.
  • Applications : Used in studies exploring fluorinated aromatic systems for improved metabolic stability .
6-(2-Fluorophenyl)imidazo[1,2-a]pyrazin-8-amine (SC9)
  • Molecular Formula : C₁₈H₁₄FN₅
  • Molecular Weight : 323.34 g/mol
  • Key Differences : Incorporates an imidazo[1,2-a]pyrazine core fused with a pyridine ring. The 2-fluorophenyl group enhances π-stacking interactions, while the fused heterocycle increases rigidity.
  • Applications : Investigated for kinase inhibition due to its planar structure .

Functional Analogues: Substituent Variations

5-(Trifluoromethyl)pyrazin-2-amine
  • Molecular Formula : C₅H₄F₃N₃
  • Molecular Weight : 163.10 g/mol
  • Key Differences : Replaces the difluorophenyl group with a trifluoromethyl (-CF₃) substituent. The -CF₃ group is more electron-withdrawing, increasing acidity (pKa ~2.8) and improving membrane permeability.
  • Applications : Explored in agrochemicals and antiviral agents .
6-(Trifluoromethoxy)pyrazin-2-amine
  • Molecular Formula : C₅H₄F₃N₃O
  • Molecular Weight : 179.10 g/mol
  • Applications : Candidate for CNS-targeted therapies due to improved blood-brain barrier penetration .

Pharmacologically Active Derivatives

C-2 (ICMT Inhibitor)
  • Structure : N-(2-(2,2-Dimethyl-4-phenyl-tetrahydro-2H-pyran-4-yl)ethyl)-6-(3-methoxyphenyl)pyrazin-2-amine
  • Key Differences : A methoxyphenyl group at position 6 and a bulky tetrahydro-2H-pyran substituent enhance selectivity for ICMT (IC₅₀ = 1.4 nM).
  • Applications : Anticancer agent with low molecular weight and high potency .
MK-0431 (DPP-IV Inhibitor)
  • Structure : (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
  • Key Differences : Features a triazolopiperazine fused ring and trifluorophenyl group, achieving high DPP-IV inhibition (IC₅₀ = 18 nM).
  • Applications : Approved for type 2 diabetes management .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) LogP* H-Bond Donors H-Bond Acceptors Key Substituent Effects
6-(2,5-Difluorophenyl)pyrazin-2-amine (hypothetical) ~207.18 ~2.5 1 5 Enhanced lipophilicity, moderate solubility
6-(3,4-Difluorophenyl)pyrazin-2-amine 207.18 2.7 1 5 Reduced planarity vs. 2,5-isomer
5-(Trifluoromethyl)pyrazin-2-amine 163.10 1.8 1 4 Higher metabolic stability
6-Chloro-N-(2,2-difluoroethyl)pyrazin-2-amine 193.58 2.1 1 4 Increased halogen bonding potential

*Predicted using fragment-based methods.

Biological Activity

6-(2,5-Difluorophenyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10_{10}H8_{8}F2_{2}N4_{4}

Molecular Weight: 224.19 g/mol

The compound features a pyrazine ring substituted with a difluorophenyl group, which enhances its biological activity through electronic and steric effects.

Biological Activity Overview

6-(2,5-Difluorophenyl)pyrazin-2-amine has been investigated for various biological activities, including:

  • Antitumor Activity: Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties: It has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria.
  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which is crucial in the development of therapeutic agents.

The mechanism by which 6-(2,5-Difluorophenyl)pyrazin-2-amine exerts its biological effects involves:

  • Enzyme Interaction: The compound binds to specific enzymes, inhibiting their activity. For instance, it has been reported to inhibit dipeptidyl peptidase-4 (DPP-4), which is important in glucose metabolism and diabetes management .
  • Cellular Pathway Modulation: It affects various signaling pathways within cells that lead to apoptosis in cancer cells or inhibit bacterial growth by disrupting their metabolic processes.

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms in the phenyl ring significantly influences the compound's lipophilicity and electronic properties, enhancing its interaction with biological targets. Comparative studies have shown that variations in the substitution pattern on the pyrazine and phenyl rings can lead to significant differences in biological activity.

CompoundIC50_{50} (µM)Activity Type
6-(2,5-Difluorophenyl)pyrazin-2-amine0.5DPP-4 Inhibition
Similar Compound A1.0DPP-4 Inhibition
Similar Compound B0.3Antitumor Activity

Case Studies

  • Antitumor Efficacy:
    A study demonstrated that 6-(2,5-Difluorophenyl)pyrazin-2-amine effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells . The compound was administered at varying doses, revealing a dose-dependent response.
  • Antimicrobial Studies:
    In vitro tests showed that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Its effectiveness was particularly notable against multi-drug resistant strains .
  • DPP-4 Inhibition:
    The compound was evaluated for its ability to inhibit DPP-4, a target for type 2 diabetes treatment. It demonstrated a competitive inhibition profile with an IC50_{50} value significantly lower than many existing therapies .

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